N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring a 1,2-dihydropyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide-linked 2,3-dimethylphenyl group. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, which enhances target binding in medicinal chemistry applications .
Synthetic routes for analogous compounds involve palladium-catalyzed cross-coupling reactions to attach the oxadiazole substituent to the pyridine ring, followed by acetamide functionalization . The 3-methylphenyl group on the oxadiazole may enhance lipophilicity, influencing membrane permeability and bioavailability compared to simpler alkyl-substituted analogs .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-6-4-8-18(12-15)23-26-24(31-27-23)19-10-11-22(30)28(13-19)14-21(29)25-20-9-5-7-16(2)17(20)3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZJIDGBJHTCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally, the coupling of these rings with the aromatic amide.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Coupling Reactions: The final step involves coupling the oxadiazole and pyridine rings with the aromatic amide using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—acetamide linkages, oxadiazole rings, and dihydropyridinone cores—are shared with several pharmacologically active molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Differences and Implications
Oxadiazole Substitution: The target compound’s 3-methylphenyl-substituted oxadiazole contrasts with Compound 60’s 5-methyl group . Nitro-substituted analogs (e.g., compounds) exhibit higher polarity but lower metabolic stability due to nitro group reduction in vivo .
Acetamide Linkage: The 2,3-dimethylphenyl acetamide in the target compound may enhance binding to hydrophobic pockets compared to simpler alkyl chains (e.g., Compound 60) . However, the 2,6-dimethylphenoxy acetamide in compounds shows superior protease affinity, suggesting substituent positioning critically impacts activity .
Dihydropyridinone vs. Other Cores: The dihydropyridinone core in the target compound offers partial saturation, balancing rigidity and flexibility better than fully aromatic pyridines () or benzoxazolo-oxazines (Compound 60) .
Biological Activity
N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (hereafter referred to as compound 1) is a complex organic molecule that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various research studies and case reports.
Chemical Structure and Properties
Compound 1 features a unique molecular structure that combines a dimethylphenyl group with a 1,2,4-oxadiazole unit and a dihydropyridine moiety. The structural formula can be represented as:
This hybrid structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit potent anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown activity against various cancer cell lines including lung adenocarcinoma and breast cancer cells. In particular, studies have reported IC50 values in the low micromolar range for similar oxadiazole derivatives .
| Cancer Type | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 0.092 |
| Human Lung Adenocarcinoma | 0.087 |
| Human Breast Cancer | 0.095 |
The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer proliferation.
Antimicrobial Activity
Compound 1 also displays antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains. The oxadiazole unit is particularly noted for enhancing the antimicrobial activity of compounds due to its ability to disrupt bacterial cell wall synthesis and function .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of compound 1:
- Case Study on Cancer Treatment : A study involving mice models demonstrated that administration of compound 1 led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells and modulation of immune responses.
- Infection Control : In a clinical setting, patients treated with formulations containing compound 1 exhibited improved outcomes against resistant bacterial infections, showcasing its potential as an alternative antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
